![molecular formula C17H19N5O2 B13889651 5-(4-piperazin-1-ylphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13889651.png)
5-(4-piperazin-1-ylphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-piperazin-1-ylphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridopyrimidine core fused with a piperazine moiety. The presence of these functional groups contributes to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-piperazin-1-ylphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyridopyrimidine core . The reaction is often carried out under reflux conditions in solvents such as xylene or butanol, with the addition of bases like sodium methoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
5-(4-piperazin-1-ylphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents on the piperazine or pyridopyrimidine rings.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, performed under mild conditions.
Reduction: Sodium borohydride, typically in alcoholic solvents.
Substitution: Various nucleophiles, often in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Explored as a potential therapeutic agent for conditions such as cancer and infectious diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-piperazin-1-ylphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which play crucial roles in cell signaling and proliferation . By modulating these pathways, the compound can exert antiproliferative and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: Another class of compounds with structural similarities and potential therapeutic applications.
Pyrimidino[4,5-d][1,3]oxazines: These compounds also contain a fused heterocyclic system and are studied for their biological activities.
Uniqueness
The uniqueness of 5-(4-piperazin-1-ylphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one lies in its specific combination of functional groups, which contribute to its diverse range of biological activities. The presence of the piperazine moiety, in particular, enhances its potential as a therapeutic agent by improving its pharmacokinetic properties and target specificity .
Properties
Molecular Formula |
C17H19N5O2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
5-(4-piperazin-1-ylphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C17H19N5O2/c23-17-20-11-14-15(5-6-19-16(14)21-17)24-13-3-1-12(2-4-13)22-9-7-18-8-10-22/h1-6,18H,7-11H2,(H2,19,20,21,23) |
InChI Key |
LHIJQMKEXAGPPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OC3=C4CNC(=O)NC4=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one](/img/structure/B13889569.png)
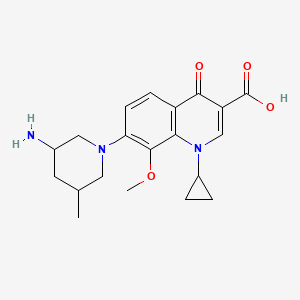
![[(1aR,6bS)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol](/img/structure/B13889577.png)
![2,6-Dimethyl-4-[(methyloxy)methyl]aniline](/img/structure/B13889582.png)
![Tetrasodium;[[3,4-dihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate](/img/structure/B13889583.png)
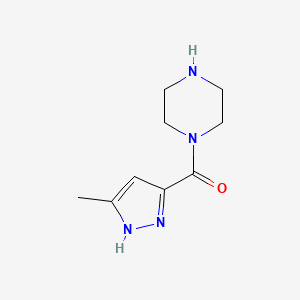
![tert-butyl-[(2S)-2,3-dimethylbutoxy]-diphenylsilane](/img/structure/B13889592.png)

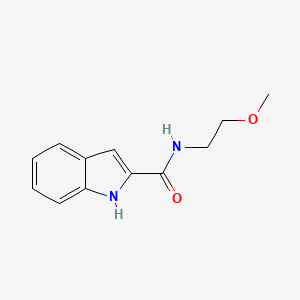
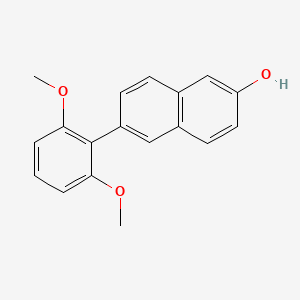

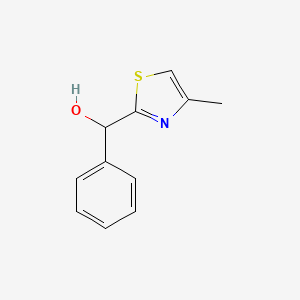
![1-[4-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone](/img/structure/B13889642.png)
![7-Hydroxy-6-phenyl-4H-thieno[3,2-b]](/img/structure/B13889664.png)
